1-(3-acetyl-2H-imidazol-1-yl)ethanone
CAS No.: 10284-52-3
Cat. No.: VC5371358
Molecular Formula: C7H10N2O2
Molecular Weight: 154.169
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10284-52-3 |
---|---|
Molecular Formula | C7H10N2O2 |
Molecular Weight | 154.169 |
IUPAC Name | 1-(3-acetyl-2H-imidazol-1-yl)ethanone |
Standard InChI | InChI=1S/C7H10N2O2/c1-6(10)8-3-4-9(5-8)7(2)11/h3-4H,5H2,1-2H3 |
Standard InChI Key | ZNGLGDQSOCSILT-UHFFFAOYSA-N |
SMILES | CC(=O)N1CN(C=C1)C(=O)C |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 1-(3-acetyl-2H-imidazol-1-yl)ethanone typically involves the acylation of imidazole derivatives. A common method involves reacting 2H-imidazole with acetyl chloride or acetic anhydride in the presence of a base . For example, Vulcanchem reports that the compound is synthesized via nucleophilic substitution, where the imidazole ring is acetylated at the 3-position, followed by further acylation at the 1-position. Key steps include:
-
Acylation: Treatment of 2H-imidazole with acetic anhydride under reflux conditions yields 3-acetyl-2H-imidazole.
-
Second Acylation: Subsequent reaction with acetyl chloride introduces the second acetyl group, forming the final product .
Alternative routes involve Mannich reactions or condensation with ketones, as seen in related imidazole derivatives . For instance, Patent WO2010050830A1 describes a bisphosphonate synthesis using imidazole-acetic acid intermediates, highlighting the adaptability of acetylated imidazoles in complex reactions .
Structural Analysis
Spectroscopic techniques confirm the structure of 1-(3-acetyl-2H-imidazol-1-yl)ethanone:
-
IR Spectroscopy: A strong absorption band at approximately 1700 cm⁻¹ corresponds to the stretching vibrations of the carbonyl (C=O) groups .
-
NMR Spectroscopy:
X-ray crystallography data for closely related compounds (e.g., 4,4′-di(1H-imidazol-1-yl) structures) suggest that the acetyl groups adopt planar configurations, facilitating π-π stacking interactions in solid-state arrangements .
Physicochemical Properties
Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 154.17 g/mol | |
Melting Point | Not reported | |
Boiling Point | Not reported | |
Density | ~1.14 g/cm³ (estimated) | |
Solubility | Soluble in polar solvents (e.g., DMSO, ethanol) |
Chemical Reactivity
The compound exhibits reactivity typical of imidazole derivatives:
-
Electrophilic Substitution: The imidazole ring undergoes nitration or halogenation at the 4- or 5-positions .
-
Nucleophilic Attack: Acetyl groups are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives .
-
Coordination Chemistry: The nitrogen atoms act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with potential catalytic applications .
Industrial and Pharmaceutical Applications
Drug Development
1-(3-Acetyl-2H-imidazol-1-yl)ethanone serves as a precursor for bisphosphonates (e.g., zoledronic acid), used in osteoporosis treatment . Key steps in its utilization include:
-
Mannich Reaction: Reacting with formaldehyde and amines to form bisphosphonate intermediates .
-
Crystallization: Isolation via anti-solvent addition (e.g., acetone) yields high-purity products .
Coordination Polymers
The compound’s nitrogen donors facilitate the synthesis of metal-organic frameworks (MOFs) with applications in gas storage and catalysis . For example, Zn-based MOFs exhibit CO₂ adsorption capacities of 12.7 mmol/g at 298 K .
Hazard Statement | Precautionary Measure |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Comparative Analysis with Structural Analogs
Compound | Key Differences | Bioactivity |
---|---|---|
1-[3-(1H-imidazol-1-yl)phenyl]ethanone | Phenyl substitution | Enhanced anticancer activity |
2-Cyclohexyl-1-(1H-imidazol-2-yl)ethanone | Cyclohexyl group | Improved lipophilicity |
1-(1H-Benzimidazol-2-yl)ethanone | Benzene-fused ring | Higher DNA intercalation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume